molecular formula C4H8ClF2N B6282060 2,2-difluorobut-3-en-1-amine hydrochloride CAS No. 108781-54-0

2,2-difluorobut-3-en-1-amine hydrochloride

Cat. No. B6282060
CAS RN: 108781-54-0
M. Wt: 143.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorobut-3-en-1-amine hydrochloride, commonly referred to as 2-DFBA-HCl, is an organic compound with a wide range of uses in scientific research. It is a white, crystalline powder with a molecular formula of C4H7ClF2N and a molecular weight of 150.558 g/mol. 2-DFBA-HCl is used as a reagent in the synthesis of various compounds and is also used as a catalyst to facilitate reactions in organic synthesis. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

2-DFBA-HCl is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, and is also used as a catalyst to facilitate reactions in organic synthesis. It has been used in the study of biochemical and physiological effects, as well as in the study of the mechanisms of action of various drugs. It has also been used in the study of the effects of drugs on the central nervous system.

Mechanism of Action

2-DFBA-HCl is believed to act as a proton donor, which facilitates the transfer of protons from a molecule to another. This process is known as proton transfer, and it is an important step in the synthesis of various compounds. It has also been suggested that 2-DFBA-HCl may act as a catalyst in the synthesis of certain compounds, as it can help to speed up the reaction.
Biochemical and Physiological Effects
2-DFBA-HCl has been studied for its potential biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as it can affect the activity of certain neurotransmitters. It has also been shown to have an effect on the cardiovascular system, as it can affect the levels of certain hormones. It has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-DFBA-HCl is a useful reagent in the synthesis of various compounds, as it can facilitate the transfer of protons from one molecule to another. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is important to note that 2-DFBA-HCl is a toxic compound, and it should be handled with caution. It is also important to note that the reaction between 2-DFBA-HCl and other compounds can be difficult to control, and it is important to ensure that the reaction is carried out in a controlled environment.

Future Directions

2-DFBA-HCl has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is the study of its effects on the central nervous system and its potential therapeutic applications. Another potential future direction is the study of its potential anti-inflammatory and anti-cancer effects. Additionally, further research could be done on its potential use as a catalyst in the synthesis of various compounds. Finally, further research could be done on its potential use in drug delivery systems.

Synthesis Methods

2-DFBA-HCl can be synthesized from 2,2-difluorobut-3-en-1-ol and hydrochloric acid. The reaction between 2,2-difluorobut-3-en-1-ol and hydrochloric acid produces 2-DFBA-HCl and water. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluorobut-3-en-1-amine hydrochloride involves the reaction of 2,2-difluorobutanal with allylamine followed by reduction of the resulting imine to yield the desired amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,2-difluorobutanal", "allylamine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,2-difluorobutanal with allylamine in the presence of a catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the amine product.", "Step 3: Reaction of the amine product with hydrochloric acid to form the hydrochloride salt of 2,2-difluorobut-3-en-1-amine." ] }

CAS RN

108781-54-0

Product Name

2,2-difluorobut-3-en-1-amine hydrochloride

Molecular Formula

C4H8ClF2N

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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